molecular formula C38H41N5O5 B12432557 Chmfl-btk-01

Chmfl-btk-01

Cat. No.: B12432557
M. Wt: 647.8 g/mol
InChI Key: UBXBHXGYYBYXOB-UHFFFAOYSA-N
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Description

CHMFL-BTK-01 is a highly selective irreversible inhibitor of Bruton’s tyrosine kinase (BTK). It has an IC50 value of 7 nM, making it a potent inhibitor. This compound is known for its ability to inhibit BTK Y223 auto-phosphorylation, which is crucial for its function .

Preparation Methods

The synthesis of CHMFL-BTK-01 involves a multi-step process. The key steps include the formation of the core structure through a series of reactions, including amide bond formation and cyclization. The final product is obtained after purification and characterization. Industrial production methods typically involve optimizing these steps to ensure high yield and purity .

Chemical Reactions Analysis

CHMFL-BTK-01 undergoes several types of chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.

    Reduction: This reaction can reduce certain functional groups, affecting the compound’s stability and reactivity.

    Substitution: This reaction can replace specific atoms or groups within the molecule, potentially enhancing its selectivity and potency.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

CHMFL-BTK-01 has a wide range of scientific research applications:

    Chemistry: It is used as a tool compound to study BTK-related pathways and mechanisms.

    Biology: It helps in understanding the role of BTK in various cellular processes, including B-cell receptor signaling.

    Medicine: It is being investigated for its potential therapeutic applications in treating B-cell malignancies, such as non-Hodgkin lymphoma and chronic lymphocytic leukemia.

    Industry: It is used in the development of new BTK inhibitors with improved selectivity and potency

Mechanism of Action

CHMFL-BTK-01 exerts its effects by irreversibly binding to the cysteine residue at position 481 of BTK. This binding inhibits the kinase activity of BTK, preventing the phosphorylation of downstream targets. The inhibition of BTK disrupts B-cell receptor signaling, leading to reduced B-cell proliferation and survival .

Comparison with Similar Compounds

CHMFL-BTK-01 is unique due to its high selectivity and irreversible binding to BTK. Similar compounds include:

These compounds share a similar mechanism of action but differ in their selectivity, potency, and side effect profiles.

Properties

Molecular Formula

C38H41N5O5

Molecular Weight

647.8 g/mol

IUPAC Name

4-tert-butyl-N-[2-methyl-3-[1-methyl-5-[4-(morpholine-4-carbonyl)-3-(prop-2-enoylamino)anilino]-6-oxopyridin-3-yl]phenyl]benzamide

InChI

InChI=1S/C38H41N5O5/c1-7-34(44)40-32-22-28(15-16-30(32)36(46)43-17-19-48-20-18-43)39-33-21-26(23-42(6)37(33)47)29-9-8-10-31(24(29)2)41-35(45)25-11-13-27(14-12-25)38(3,4)5/h7-16,21-23,39H,1,17-20H2,2-6H3,(H,40,44)(H,41,45)

InChI Key

UBXBHXGYYBYXOB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1NC(=O)C2=CC=C(C=C2)C(C)(C)C)C3=CN(C(=O)C(=C3)NC4=CC(=C(C=C4)C(=O)N5CCOCC5)NC(=O)C=C)C

Origin of Product

United States

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